2-(Quinolin-4-ylamino)propane-1,3-diol
Description
Significance of Quinoline (B57606) Derivatives as a Privileged Scaffold in Medicinal Chemistry Research
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. capes.gov.brtandfonline.comnih.gov This designation stems from the fact that this structural motif is present in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.govrsc.org The versatility of the quinoline nucleus allows for the synthesis of a vast number of derivatives, making it a cornerstone in the design of novel therapeutic agents. nih.govnih.gov
Quinoline's privileged status is supported by its presence in numerous approved drugs and clinical candidates. capes.gov.brtandfonline.com Its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. rsc.orgbiointerfaceresearch.comnih.govingentaconnect.com The synthetic accessibility and the well-understood structure-activity relationships of quinoline compounds further enhance their appeal to medicinal chemists. nih.gov The ability of the quinoline scaffold to interact with various biological targets has led to its successful application in developing drugs for a range of diseases. rsc.orgresearchgate.netnih.gov For instance, quinoline-based compounds have been developed as kinase inhibitors and topoisomerase inhibitors in cancer therapy. capes.gov.brnih.gov
The broad utility of the quinoline scaffold is a testament to its favorable physicochemical and pharmacokinetic properties, which contribute to its "druggability". capes.gov.brnih.gov Researchers continue to explore the potential of this versatile framework by creating new analogues with modified biological activities. nih.govwisdomlib.org
Table 1: Selected Biological Activities of Quinoline Derivatives
| Biological Activity | Examples of Investigated Quinoline Derivatives |
|---|---|
| Antimalarial | Chloroquine (B1663885), Mefloquine, Quinine (B1679958) biointerfaceresearch.comrsc.org |
| Anticancer | Camptothecin, Lenvatinib nih.govresearchgate.net |
| Antibacterial | Ciprofloxacin, Moxifloxacin biointerfaceresearch.comrsc.org |
| Anti-inflammatory | Amodiaquine (B18356) researchgate.net |
| Antihypertensive | Not specified in provided context |
| Antiviral | Mentioned as a general activity tandfonline.com |
| Antifungal | 6-perfluoropropanyl quinoline rsc.org |
Research Context of 2-Substituted Propane-1,3-diol Moieties in Bioactive Compounds
The propane-1,3-diol moiety, when incorporated into a larger molecule, can significantly influence its biological properties. The introduction of this diol structure can enhance the lipophilicity of a compound, which may facilitate its transport across biological lipid barriers such as cell membranes. google.com This increased lipophilicity can lead to several advantageous properties, including the potential for prolonged duration of action and the ability to bypass first-pass metabolism in the liver. google.com
The derivatization of bioactive molecules with propane-1,3-diol can be a strategic approach in drug design. For example, linking fatty acids to a propane-1,3-diol backbone can create diesters that are readily metabolized to release the active fatty acids. google.com This indicates that the propane-1,3-diol linker can serve as a carrier for bioactive substances. google.com Furthermore, the use of a 1,3-diol structure avoids the creation of a chiral center at the point of attachment, which can simplify synthesis and regulatory considerations compared to other linkers like glycerol (B35011). google.com
Research has also explored the synthesis of 1,3-propanediol (B51772) (1,3-PDO) through both chemical and biological methods, highlighting its importance as a versatile chemical building block. nih.gov The ability to attach two different bioactive moieties to the 1,3-diol structure offers the potential for creating dual-action or combination therapies within a single molecule. google.com
Historical Perspectives on Related 4-Aminoquinoline (B48711) Analogues in Drug Discovery Research
The history of 4-aminoquinoline analogues is deeply intertwined with the quest for effective treatments for malaria. wisdomlib.org The story begins with quinine, an alkaloid isolated from the bark of the Cinchona tree in 1820, which served as the primary antimalarial drug for over a century. mmv.orgyoutube.com The need for synthetic alternatives to quinine, particularly during times of war, spurred extensive research efforts. mmv.org
In the 1930s, German scientists synthesized the first 4-aminoquinoline compounds, including Resochin, which would later become known as chloroquine. mmv.org Chloroquine proved to be a highly effective, safe, and affordable antimalarial drug and became a cornerstone of global malaria eradication campaigns following World War II. mmv.orgnih.gov Its mechanism of action involves inhibiting the polymerization of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, into the non-toxic hemozoin. youtube.com
The widespread use of chloroquine, however, led to the emergence and global spread of drug-resistant strains of Plasmodium falciparum starting in the late 1950s. mmv.orgnih.gov This critical challenge has driven the continuous development of new 4-aminoquinoline analogues and other antimalarial agents. nih.govnih.gov Researchers have focused on modifying the 4-aminoquinoline scaffold to create compounds that are effective against chloroquine-resistant parasites. nih.gov This has led to the development of other important 4-aminoquinolines like amodiaquine and piperaquine, as well as next-generation analogues designed to overcome resistance mechanisms and improve pharmacokinetic properties. nih.govconsensus.applstmed.ac.uknih.gov The enduring importance of the 4-aminoquinoline scaffold in antimalarial drug discovery highlights its validated therapeutic potential. nih.govnih.gov
Table 2: Timeline of Key Developments in 4-Aminoquinoline Antimalarials
| Year/Period | Development | Significance |
|---|---|---|
| 1820 | Isolation of quinine from Cinchona bark mmv.org | First effective treatment for malaria. mmv.org |
| 1934 | Synthesis of Resochin (chloroquine) mmv.org | A highly effective and safe synthetic antimalarial. nih.gov |
| Post-WWII | Widespread use of chloroquine mmv.org | Key tool in global malaria eradication efforts. mmv.org |
| Late 1950s | Emergence of chloroquine resistance mmv.orgnih.gov | Spurred research into new antimalarial drugs. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(quinolin-4-ylamino)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-7-9(8-16)14-12-5-6-13-11-4-2-1-3-10(11)12/h1-6,9,15-16H,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABTAZFABYVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Quinolin 4 Ylamino Propane 1,3 Diol and Its Analogues
General Strategies for Quinoline (B57606) Scaffold Synthesis
The quinoline framework is a prominent heterocyclic motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.govnih.gov These methods range from classical cyclization reactions to modern metal-catalyzed processes.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of quinoline synthesis, involving the formation of the heterocyclic ring through intramolecular condensation. Several named reactions fall under this category, including the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.goviipseries.org
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org Dehydration of glycerol in situ forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org
The Doebner-von Miller reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in place of glycerol. nih.goviipseries.org This method allows for the synthesis of a wider variety of substituted quinolines.
The Friedländer synthesis provides a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.goviipseries.org This reaction can be catalyzed by either acids or bases. nih.gov
| Cyclocondensation Reaction | Reactants | Key Reagents/Conditions | Product Type | Reference(s) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or simple quinolines | nih.goviipseries.org |
| Doebner-von Miller | Aniline, α,β-Unsaturated aldehyde/ketone | Acid (e.g., HCl) | Substituted quinolines | nih.goviipseries.org |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with active methylene (B1212753) group | Acid or Base catalyst | Polysubstituted quinolines | nih.goviipseries.org |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted quinolines | iipseries.org |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids | iipseries.org |
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed reactions have become powerful tools in organic synthesis due to their efficiency and functional group tolerance. nih.gov Palladium-catalyzed carbonylation reactions, in particular, offer elegant pathways to quinolone structures, which are precursors to quinolines. These reactions often involve the introduction of a carbonyl group (CO) into an organic molecule.
One strategy involves the palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. This method allows for the synthesis of fused tricyclic 2-quinolones under mild conditions. rsc.org Another approach is the palladium-catalyzed carbonylation of vinyl bromides that contain an internal amide group, leading to the formation of quinolin-2(1H)-ones. nih.gov These reactions demonstrate the versatility of palladium catalysis in constructing the core quinoline structure. rsc.org
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference(s) |
| Intramolecular Carbonylative Annulation | Alkyne-tethered N-substituted o-iodoanilines | Pd-catalyst, CO | 4,5-Fused tricyclic 2-quinolones | rsc.org |
| Carbonylation of Vinyl Bromides | Vinyl bromide with internal amide | Pd(OAc)₂, PPh₃, CO | Quinolin-2(1H)-one | nih.gov |
| Oxidative Cyclization | Aryl allyl alcohols, Anilines | Pd(OAc)₂, DMSO | Substituted quinolines | nih.gov |
| Denitrogenative Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | PdCl₂, Ligand, TfOH | 2-Arylquinolines | nih.gov |
Camps' Cyclization Methods
The Camps cyclization is a classical method for synthesizing hydroxyquinolines (or their tautomeric quinolone forms) from o-acylaminoacetophenones. wikipedia.orgchem-station.com The reaction is typically base-catalyzed, involving an intramolecular aldol-type condensation. researchgate.net Depending on the reaction conditions and the structure of the starting material, a mixture of two isomeric hydroxyquinolines can be formed. wikipedia.org The regioselectivity of the cyclization is influenced by the nature of the substituents on the aromatic ring and the acyl group. researchgate.net
| Starting Material | Base | Product(s) | Key Features | Reference(s) |
| o-Acylaminoacetophenone | Hydroxide ion (e.g., NaOH) | Mixture of 2-hydroxy- and 4-hydroxyquinolines | Base-catalyzed intramolecular cyclization | wikipedia.orgresearchgate.net |
| N-(2-acylaryl)amides | Sodium ethoxide | Predominantly 4-quinolones | Can be directed towards one isomer | researchgate.net |
N-Heterocyclic Carbene-Catalyzed Syntheses
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of quinolines. researchgate.net NHC-catalyzed reactions often proceed under mild conditions and offer unique reactivity patterns.
One notable application is in the indirect Friedländer synthesis, where NHCs catalyze the reaction of 2-aminobenzyl alcohols with ketones. nih.govresearchgate.net The NHC facilitates a tandem proton and hydride transfer, generating the reactive intermediates that undergo cyclization to form the quinoline product. NHC-copper complexes have also been utilized to catalyze the synthesis of quinolines from 2-aminobenzyl alcohol and substituted acetophenones at room temperature, using DMSO as an oxidant. nih.gov
| Reactants | Catalyst System | Key Transformation | Yields | Reference(s) |
| 2-Aminobenzyl alcohol, Ketones | NHC, Base | Indirect Friedländer annulation | Moderate to good | researchgate.net |
| 2-Aminobenzyl alcohol, Aryl ketones | NHC-Copper complex, DMSO | Oxidative cyclization | 40-95% | nih.gov |
| α-Bromoenals, 2-Aminoaldehydes | NHC | Chemoselective reaction and cyclization | - | researchgate.net |
Synthetic Routes to Functionalized Propane-1,3-diol Derivatives
The synthesis of the title compound requires a functionalized propane-1,3-diol moiety, specifically 2-aminopropane-1,3-diol. This aminodiol can be prepared through various synthetic routes and serves as a key building block. google.comnih.gov Iron-catalyzed reactions of anilines with propane-1,3-diol itself have been reported to produce quinolines, suggesting another potential, though less direct, synthetic avenue. researchgate.netpleiades.online
Chemo-selective Reactions of Amino-diols with Electrophiles
A critical step in synthesizing 2-(Quinolin-4-ylamino)propane-1,3-diol is the selective reaction at the amino group of 2-aminopropane-1,3-diol, leaving the two hydroxyl groups intact. The nucleophilicity of the primary amine is generally higher than that of the primary alcohols, allowing for chemoselective reactions with electrophiles under controlled conditions. rsc.org
Research has demonstrated that the amino group of commercially available 2-amino-1,3-propane diols can be selectively reacted with a variety of electrophiles. This forms the basis of a two-step strategy for creating more complex molecules. rsc.org In the context of the target molecule, the electrophile would be a quinoline ring activated at the 4-position, for example, 4-chloroquinoline (B167314). The reaction would proceed via a nucleophilic aromatic substitution, where the amino group of the diol displaces the chloro substituent on the quinoline ring. nih.gov This approach allows for the direct installation of the aminodiol side chain onto the quinoline scaffold.
| Aminodiol Substrate | Electrophile | Reaction Type | Key Advantage | Reference(s) |
| 2-Aminopropane-1,3-diol | Various electrophiles (e.g., isocyanates, acid chlorides) | Chemoselective N-acylation/alkylation | Selective functionalization of the amino group | rsc.org |
| 2-Aminopropane-1,3-diol | 4-Chloroquinoline | Nucleophilic Aromatic Substitution | Direct formation of the N-C(quinoline) bond | nih.gov |
| C-2-substituted 2-aminopropane-1,3-diols | Cyanuric chloride | Chemoselective amination | Building block for more complex structures | researchgate.net |
Intramolecular Cyclization Strategies for Cyclic Carbonatesresearchgate.net
The synthesis of cyclic carbonates from 1,2- and 1,3-diols with carbon dioxide is a notable, albeit challenging, transformation. mdpi.com This method is particularly relevant as it can serve as a pathway to creating activated precursors for further functionalization. The direct carbonation of diols is often thermodynamically unfavorable due to the formation of water as a byproduct. frontiersin.org To overcome this, various catalytic systems have been developed.
N-heterocyclic carbenes (NHCs) have been shown to catalyze the formation of cyclic carbonates from diols and CO2 at atmospheric pressure, often in the presence of an alkyl halide and a base like cesium carbonate. mdpi.com The reaction mechanism is proposed to involve the in-situ formation of an imidazolium (B1220033) carboxylate from the NHC and CO2. This activated species then reacts with the diol. frontiersin.org
Another strategy involves a "leaving group" or "alkylation" approach. nih.gov In this method, the diol is reacted to form an anionic carbonate, which then undergoes intramolecular cyclization facilitated by a reagent like tosyl chloride (TsCl). nih.gov This approach has been successful in producing six-membered cyclic carbonates from substituted 1,3-diols in moderate to good yields. nih.gov
Table 1: Catalytic Systems for Cyclic Carbonate Synthesis from Diols and CO2
| Catalyst System | Diol Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene / Alkyl Halide / Cs2CO3 | 1,2-diols | Atmospheric pressure CO2, 90 °C | Good | mdpi.com |
| DBU / TsCl | 1,3-diols | Atmospheric pressure CO2, Chloroform, RT | Moderate to Good | nih.gov |
| CeO2 / 2-Cyanopyridine | 1,2-diols | - | High | frontiersin.org |
These cyclic carbonates can then serve as precursors, where ring-opening with a suitable nucleophile can lead to the desired functionalized propane-1,3-diol backbone.
Asymmetric Synthesis of Chiral Diolsresearchgate.net
Chiral 1,3-diols are valuable building blocks in the synthesis of many biologically active molecules. google.comchemicalbook.com A prominent strategy for their enantioselective synthesis involves an asymmetric aldol (B89426) reaction followed by a reduction step. google.comchemicalbook.com
A recently developed method utilizes a proline-derived organocatalyst and Cu(OTf)2 as an additive in a DMSO-H2O solvent system for the asymmetric aldol reaction of aldehydes with ketones. google.comchemicalbook.com This approach has yielded chiral 1,3-keto alcohols with high enantiomeric excess (>99% ee). google.comchemicalbook.com Subsequent asymmetric reduction of these keto alcohols using chiral oxazaborolidine reagents provides the desired chiral 1,3-diols with high enantiomeric purity. google.comchemicalbook.com
Another powerful approach is the three-pot asymmetric synthesis of anti-1,3-diols. mdpi.comnih.gov This method begins with an organocatalyzed enantioselective aldol reaction, followed by a Wittig or Horner-Wadsworth-Emmons reaction to produce δ-hydroxy α,β-unsaturated carbonyls. The subsequent steps involve a diastereoselective hydroxy-directed anti-epoxidation and a reductive opening of the epoxide to furnish the anti-1,3-diol unit with excellent diastereo- and enantioselectivity. mdpi.comnih.gov
Table 2: Asymmetric Synthesis Strategies for Chiral 1,3-Diols
| Method | Key Steps | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Two-Step Asymmetric Synthesis | Asymmetric Aldol Reaction, Asymmetric Reduction | Proline-derived organocatalyst, Chiral oxazaborolidine | >99% | google.comchemicalbook.com |
| Three-Pot Asymmetric Synthesis | Enantioselective Aldol Reaction, Epoxidation, Reductive Opening | Organocatalyst, tert-BuOOH/LiHMDS, PeSeSePh/NaBH4 | Excellent | mdpi.comnih.gov |
Coupling Methodologies for Quinoline and Propane-1,3-diol Moietiesnih.govresearchgate.net
The formation of the C-N bond between the quinoline ring and the propane-1,3-diol side chain is a critical step in the synthesis of the target molecule. The most prevalent method for this is nucleophilic aromatic substitution (SNAr).
A proposed synthetic route would involve the reaction of a 4-chloroquinoline with a suitable aminopropanediol derivative. A plausible precursor for the side chain is 2-amino-1,3-propanediol (B45262) (serinol). Serinol can be synthesized through various methods, including the reduction of 2-nitro-1,3-propanediol. nih.gov
Amination Reactions with Quinoline Ring Systemsnih.govresearchgate.net
The direct coupling of an amine with a 4-chloroquinoline is a well-established method for synthesizing 4-aminoquinolines. google.com This SNAr reaction involves the attack of the amine nucleophile at the C-4 position of the quinoline ring, with subsequent displacement of the chloride leaving group. google.com
The reaction conditions can be varied to optimize the yield and accommodate different substrates. These conditions include:
Conventional Heating: Direct coupling of 4-chloroquinoline with an alkylamine in a solvent like alcohol or DMF at high temperatures (>120 °C) for extended periods. google.com
Base-Catalyzed: The use of a base such as triethylamine (B128534) or potassium carbonate can improve the reaction yield. google.com
Acid-Catalyzed: A catalytic amount of a Brønsted or Lewis acid can facilitate the reaction, particularly for aniline nucleophiles. google.com
Microwave-Assisted: Microwave irradiation can significantly reduce reaction times (to as little as 20-30 minutes) and often improves yields. google.com
Reductive Alkylation Proceduresresearchgate.net
An alternative strategy for forming the C-N bond is reductive alkylation. This method can be employed to couple quinolines with aldehydes or ketones. A one-pot tandem reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde, has been demonstrated using a boronic acid catalyst and a Hantzsch ester as the reductant. nih.gov
While not a direct route to an aromatic quinoline derivative, this methodology highlights the possibility of forming N-alkylated quinoline structures. A heterogeneous iridium nanocatalyst has also been developed for the reductive electrophilic alkylation of quinolines with carbonyl compounds or benzyl (B1604629) alcohols, using formic acid as the reductant. researchgate.net
Isolation and Purification Techniques in Chemical Synthesis Researchnih.gov
The isolation and purification of the final product and intermediates are crucial for obtaining compounds of high purity. For quinoline derivatives, a combination of techniques is often employed.
Extraction and Washing: After the reaction, the mixture is typically worked up by extraction with an organic solvent like dichloromethane. The organic layer is then washed with aqueous solutions such as sodium bicarbonate to remove acidic impurities, water, and brine to remove residual water. researchgate.net
Chromatography:
Silica (B1680970) Gel Chromatography: This is a common method for purifying quinoline derivatives. For example, crude reaction mixtures of 4-hydroxyquinolines have been directly purified by silica chromatography. mdpi.com Flash chromatography over silica gel using solvent systems like chloroform/methanol gradients is also frequently used. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is often used to separate isomers and to assess the purity of the final compounds. mdpi.com
Solid-Phase Extraction (SPE): SPE with a strong-cation exchange (SCX) resin can be effective for removing certain byproducts, such as primary alcohols formed during reductive amination procedures. wipo.int
Recrystallization and Precipitation:
Precipitation of the product can be achieved by adding a non-solvent to the crude residue. For instance, a hexane:chloroform mixture has been used to precipitate 4-aminoquinoline (B48711) derivatives. researchgate.net
Recrystallization from a suitable solvent or solvent mixture is a powerful technique for obtaining highly pure crystalline products. For some 3-hydroxyquinoline (B51751) hydrochlorides, purification can be as simple as filtering and rinsing with a solvent like dichloromethane, avoiding the need for column chromatography. seemafinechem.com
Table 3: Common Purification Techniques for Quinoline Derivatives
| Technique | Details | Application Example | Reference |
|---|---|---|---|
| Extraction/Washing | Dichloromethane extraction, NaHCO3 wash | Work-up of 4-aminoquinoline synthesis | researchgate.net |
| Silica Gel Chromatography | Direct purification of crude mixture | Isolation of 4-hydroxyquinolines | mdpi.com |
| Flash Chromatography | CHCl3/MeOH gradient | Purification of 8-aminoquinoline (B160924) derivatives | nih.gov |
| HPLC | Separation of isomers | Isomer separation of substituted quinolines | mdpi.com |
| Solid-Phase Extraction (SPE) | Strong-cation exchange (SCX) resin | Removal of alcohol byproducts | wipo.int |
| Precipitation | Addition of non-solvent (e.g., hexane:chloroform) | Isolation of 4-aminoquinoline derivatives | researchgate.net |
| Recrystallization/Rinsing | Filtration and rinsing with dichloromethane | Purification of 3-hydroxyquinoline hydrochlorides | seemafinechem.com |
Structural Characterization and Analysis in Research Context
Spectroscopic Analysis Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
No published studies containing NMR or mass spectrometry data for 2-(Quinolin-4-ylamino)propane-1,3-diol were found. Therefore, no data tables or detailed research findings on its spectroscopic analysis can be presented.
Stereochemical Considerations and Enantioselective Synthesis Approaches
There is no information available in the scientific literature regarding the stereochemistry or any attempts at the enantioselective synthesis of this compound. As a result, no data on its stereochemical properties or related synthetic methodologies can be provided.
Exploration of Biological Activities and Pharmacological Potential in Preclinical Research
Antimicrobial Research Applications
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of quinoline have been investigated for their ability to combat various pathogenic microbes, with research demonstrating that structural modifications can lead to potent and selective activity. nih.govtandfonline.com
While direct studies on 2-(Quinolin-4-ylamino)propane-1,3-diol against the specified bacterial strains are not extensively documented in publicly available research, the broader class of quinoline derivatives has shown significant promise.
Staphylococcus aureus : Research into quinoline-based compounds has identified molecules with potent activity against S. aureus. For instance, certain quinoline-based hydroxyimidazolium hybrids and quinolinequinones have demonstrated significant inhibitory effects, with some compounds showing minimum inhibitory concentration (MIC) values as low as 1.22 to 2 µg/mL. nih.govnih.gov
Enterococcus faecalis : This resilient bacterium, often associated with persistent infections, has also been a target for quinoline-based drug discovery. Studies on quinolinequinones revealed that several derivatives were active against E. faecalis, with one compound, QQ6, being notably more potent than the standard drug amikacin. nih.gov
Helicobacter pylori : The search for new agents against H. pylori is ongoing due to increasing antibiotic resistance. While specific data on this compound is scarce, the general class of quinoline derivatives continues to be an area of interest for developing novel anti-H. pylori therapies.
Enterococcus faecium : As a member of the ESKAPE pathogens, drug-resistant E. faecium is a significant concern. The development of new antibacterial agents is critical, and quinoline derivatives are among the many chemical classes being explored.
The table below summarizes the activity of various quinoline derivatives against relevant bacterial strains, providing a comparative landscape for the potential of new analogues.
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | nih.gov |
| Quinolinequinone QQ1, QQ5, QQ6 | Staphylococcus aureus | 1.22 | nih.gov |
| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | nih.gov |
| Quinolinequinone QQ3 | Enterococcus faecalis | 9.76 | nih.gov |
Note: This data is for related quinoline compounds, not this compound itself. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.
The antifungal potential of quinoline derivatives is an active area of research, driven by the need for new treatments for fungal infections. nih.govnih.govresearchgate.net Studies have shown that modifications to the quinoline nucleus can yield compounds with significant activity against pathogenic fungi like Candida species and dermatophytes. nih.gov For example, certain quinoline derivatives have shown selective action, with some being more effective against yeasts and others against filamentous fungi, with MICs ranging from 12.5 to 50 μg/mL. nih.gov Inspired by the natural alkaloid quinine (B1679958), other research has led to the development of quinoline derivatives with potent activity against plant pathogenic fungi, such as Botrytis cinerea and Sclerotinia sclerotiorum, with some analogues showing superior efficacy to commercial fungicides. acs.org These findings underscore the versatility of the quinoline scaffold and suggest that derivatives like this compound could warrant investigation for antifungal properties.
Antimalarial Research Perspectives
The 4-aminoquinoline (B48711) core is the hallmark of some of the most successful antimalarial drugs, including chloroquine (B1663885). youtube.comnih.gov However, the rise of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has severely compromised their efficacy and fueled the search for new quinoline-based therapies. nih.govnih.gov
| Compound Type | P. falciparum Strain | Potency (IC50) | Reference |
| α-aminocresol quinoline analogues | W2 (resistant) | < 5 nM (for 8 compounds) | nih.gov |
| 4-aminoquinoline hydrazone analogue 1 | K1 (resistant) | 25 nM (72h exposure) | nih.gov |
| 4-aminoquinoline hydrazone analogue 2 | K1 (resistant) | 32 nM (72h exposure) | nih.gov |
Note: IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. This data is for related 4-aminoquinoline compounds.
A key hypothesis in overcoming chloroquine resistance involves the introduction of an intramolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines. nih.govacs.org This structural feature is present in effective drugs like amodiaquine (B18356) and mefloquine. acs.org The propane-1,3-diol side chain of this compound is specifically designed to facilitate such an interaction. It is proposed that an intramolecular hydrogen bond, formed between the protonated amine of the side chain and a hydrogen bond acceptor (like the hydroxyl group), can stabilize a conformation that enhances the molecule's ability to permeate parasite membranes and accumulate in the acidic food vacuole, its site of action. acs.orgacs.orgmdpi.com This enhanced accumulation may help bypass the efflux mechanisms that confer resistance to chloroquine. acs.org Computational and physicochemical studies on related compounds confirm that this intramolecular hydrogen bond is favored in non-polar environments, which could mimic the passage through a biological membrane. acs.orgmdpi.com
Anticancer Research Directions
The repurposing of antimalarial quinoline derivatives for cancer therapy is a burgeoning field of research. nih.govnih.gov Chloroquine and its analogues have been found to possess anticancer properties, often linked to their ability to interfere with lysosomal function and autophagy, a cellular process that cancer cells can exploit to survive. nih.gov
Research has expanded to a wide array of novel 4-aminoquinoline derivatives, demonstrating that these compounds can exert potent cytotoxic effects against various cancer cell lines, including those from breast and pancreatic cancers. nih.govnih.gov For instance, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against MDA-MB-468 and MCF-7 breast cancer cells, with some analogues being more potent than chloroquine. nih.gov More recently, 4-aminoquinolines have been identified as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines, inducing apoptosis and inhibiting autophagy at nanomolar concentrations. nih.gov Given that the side chain at the 4-amino position significantly influences biological activity, the unique hydrophilic and hydrogen-bonding characteristics of the propane-1,3-diol moiety in this compound make it an interesting candidate for future anticancer investigations.
An extensive review of publicly available scientific literature reveals a significant scarcity of specific research data for the compound This compound . While the broader class of quinoline derivatives has been the subject of considerable scientific inquiry, detailed biological and pharmacological studies focusing explicitly on this particular molecule are not readily found in the accessed databases.
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline, as the specific data for each subsection (cellular proliferation, topoisomerase inhibition, protein kinase inhibition, antiviral research, and other biological activities) for "this compound" is not available in the reviewed literature.
General findings on related quinoline compounds indicate that the quinoline scaffold is a privileged structure in medicinal chemistry, with various derivatives showing promise in anticancer and antiviral research. nih.govnih.gov For instance, different quinoline derivatives have been investigated for their ability to inhibit cancer cell growth, interfere with crucial cellular enzymes like topoisomerases and protein kinases, and block viral replication. nih.govnih.govnih.gov However, attributing these activities directly to "this compound" without specific experimental evidence would be scientifically inaccurate.
To fulfill the user's request, dedicated preclinical research evaluating "this compound" against the specified targets (MCF-7, HCT-116, HepG-2 cell lines, Topoisomerase I, CDK2, PI3K, HDAC, various viruses, etc.) would be required. Without such studies, any article generated would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
Mechanistic Investigations of 2 Quinolin 4 Ylamino Propane 1,3 Diol Interactions
Molecular Target Identification and Validation in Research
The identification of specific molecular targets for 2-(Quinolin-4-ylamino)propane-1,3-diol is an ongoing area of research. Preliminary studies and computational models often look to the broader family of quinoline (B57606) compounds for potential targets. For instance, various quinoline derivatives have been evaluated for their inhibitory effects on enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov While these studies provide a starting point, direct experimental validation for this compound is necessary to confirm its specific molecular partners. Research is also exploring the potential for quinoline-based compounds to interfere with bacterial communication systems, a process known as quorum sensing, which could present novel antibacterial strategies. nih.gov
Elucidation of Enzyme Inhibition Mechanisms
The quinoline core is a well-established scaffold for enzyme inhibitors, and research into this compound is exploring its potential in this area.
DNA Binding and Intercalation Studies
The planar nature of the quinoline ring in this compound suggests a potential for it to act as a DNA intercalating agent. DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on indolo[2,3-b]quinoline derivatives have been pursued based on the hypothesis that their tetracyclic structure may facilitate DNA intercalation. cust.edu.tw Spectroscopic and electrophoretic mobility shift assays would be required to determine if this compound binds to DNA and to characterize the nature of this interaction.
Protein-Ligand Interaction Analysis
Understanding the specific interactions between this compound and its target proteins is crucial for rational drug design. This involves identifying the key amino acid residues and the types of chemical bonds that stabilize the protein-ligand complex.
Hydrophobic Interactions
Hydrophobic interactions are a critical driving force for the binding of 4-aminoquinoline (B48711) derivatives to their biological targets. These interactions involve the non-polar regions of the drug molecule and the target, such as an enzyme or receptor. For 4-aminoquinolines, the bicyclic quinoline ring system is inherently hydrophobic and plays a central role in these interactions.
| Compound Class | Target | Key Finding | Reference |
|---|---|---|---|
| 4-Aminoquinoline Derivatives (e.g., Chloroquine) | Dimeric Hematin (B1673048) | Hydrophobic interactions were identified as the main contributors to the binding between the drug and the target. | nih.gov |
| Bisquinoline Derivatives (BAQ) | Dimeric Hematin | The presence of two quinoline moieties increases the probability of hydrophobic interactions compared to monoquinoline analogues. | nih.gov |
| α-Aminocresol Derivatives | Not Specified | An additional hydrophobic substituent on the aromatic ring was found to be beneficial for biological activity. | nih.gov |
Pi-Stacking Interactions
Pi-stacking (π-π stacking) is a non-covalent interaction that occurs between aromatic rings. Given the aromatic nature of its quinoline core, this compound is expected to engage in significant pi-stacking interactions with biological targets that possess aromatic systems, such as amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or other planar molecules like heme.
This type of interaction is a well-established mechanism for 4-aminoquinoline drugs. nih.gov Docking and spectroscopic studies have consistently shown that the planar quinoline ring system positions itself parallel to the porphyrin ring of heme, facilitating a strong π-π stacking interaction. nih.govresearchgate.net This interaction is crucial for inhibiting the polymerization of toxic heme into hemozoin in the malaria parasite, which is a primary mechanism of antimalarial action for drugs like chloroquine (B1663885). nih.gov The combination of the quinoline scaffold with other aromatic systems, such as naphthalimide, has been explored as a strategy to enhance these pi-stacking interactions and improve biological activity. nih.gov Therefore, the quinoline ring of this compound represents a key pharmacophoric feature for establishing such stabilizing interactions within a target's binding site.
| Compound Class | Target/Interaction Partner | Key Finding | Reference |
|---|---|---|---|
| 4-Aminoquinolines | Heme (Ferriprotoporphyrin IX) | The mechanism of action involves π−π stacking interactions between the quinoline ring and the porphyrin ring of heme. | nih.gov |
| Novel 4-Aminoquinoline Analogues | Dimeric Hematin | Docking studies showed the aromatic rings of the compounds were parallel to the hematin ferriprotoporphyrin group, indicative of pi-stacking. | nih.gov |
| Synthetic Quinoline F2TB | Heme (Fe(III)FP) | Molecular modeling clearly shows a π-π-stacking interaction between the porphyrin ring of hematin and the quinoline ring. | researchgate.net |
Cellular Pathway Modulation Research (e.g., Cell Cycle Arrest, Apoptosis Induction)
Beyond their traditional use as antimalarials, 4-aminoquinoline compounds are increasingly being investigated for their potential in cancer therapy, largely due to their ability to modulate critical cellular signaling pathways. These compounds can interfere with cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis).
General studies on the aminoquinoline class have revealed that these molecules can trigger cell cycle arrest, often through the activation of tumor suppressor pathways. For example, aminoquinoline-dependent DNA damage can activate the ataxia telangiectasia-mutated (ATM) protein, which in turn leads to the phosphorylation and activation of the p53 tumor suppressor. nih.gov Activated p53 then promotes the expression of its downstream target, p21, a potent cyclin-dependent kinase inhibitor that can halt the cell cycle, preventing cell division. nih.gov
Furthermore, aminoquinolines can induce apoptosis through various mechanisms. One significant pathway involves the lysosome, an acidic organelle that these basic compounds tend to accumulate in. nih.gov This accumulation can lead to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm. Additionally, these compounds can trigger the mitochondrial pathway of apoptosis. This is characterized by the activation of pro-apoptotic proteins like Bak and Bax, which leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of executioner caspases that dismantle the cell. nih.gov The ability of chloroquine and hydroxychloroquine (B89500) to inhibit autophagy, a cellular recycling process that cancer cells often use to survive stress, is another key aspect of their anticancer effects, which ultimately sensitizes tumor cells to apoptosis. nih.gov
| Compound Class | Effect | Mechanism/Pathway | Reference |
|---|---|---|---|
| Aminoquinolines | Cell Cycle Arrest | Activation of ATM-p53-p21 signaling pathway. | nih.gov |
| Aminoquinolines | Apoptosis | Activation of pro-apoptotic Bak and Bax, leading to mitochondrial depolarization and caspase activation. | nih.gov |
| Chloroquines (CQ, HCQ) | Inhibition of Autophagy | Accumulation in lysosomes, affecting cellular metabolism and promoting cell death. | nih.gov |
| Aminoquinolines | Chemosensitization | Induction of lysosomal-mediated programmed cytotoxicity in cancer cells. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on the Quinoline (B57606) Ring System
The quinoline ring is a fundamental pharmacophore, but its efficacy can be significantly modulated by the presence, position, and nature of various substituent groups. rsc.org
Substitutions on the pyridine (B92270) portion of the quinoline ring, specifically at positions 2 and 3, can have a profound impact on biological activity. For instance, in some quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group (OCH₃) at position 2 was found to enhance antimalarial activity, whereas an electron-withdrawing chlorine atom (Cl) at the same position led to a loss of activity. nih.gov This highlights the sensitive electronic requirements at this position. Conversely, substitution at the 3rd position of the 4-aminoquinoline (B48711) ring is generally reported to decrease antimalarial activity. youtube.com The introduction of a phenyl group at the C2 position has been shown to increase activity in certain contexts. nih.gov
The 4-amino group is a cornerstone of activity for this class of compounds and is considered essential. youtube.comyoutube.com Its replacement with other functional groups, such as sulfur (S) or oxygen (O), has been shown to reduce antimalarial activity. nih.gov The focus of SAR at this position is primarily on the nature of the side chain attached to the amino group, rather than substitutions directly on the quinoline ring at C4. However, in some analogs, the introduction of a (4-hydroxyphenyl) substituent directly at the 4-position has resulted in compounds with potent biological responses. frontiersin.org
Halogenation is a key strategy in the design of 4-aminoquinoline derivatives. A chlorine atom at the 7-position of the quinoline ring is a common and critical feature for many potent antimalarial drugs, including the well-known Chloroquine (B1663885). youtube.com This electron-withdrawing group is considered essential for high potency. youtube.com It has been demonstrated that the presence of an electron-withdrawing group at position 7 lowers the pKa of both the quinoline ring nitrogen and the tertiary amine in the side chain, which is believed to help the drug accumulate in the acidic food vacuole of the parasite. nih.gov
The introduction of a 7-chloro group is more effective than other electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (OCH₃) or amino (NH₂), which tend to reduce activity. acs.org Halogen substitution at positions other than 7 generally results in inactive compounds. youtube.com Fluorine substitution, another form of halogenation, is also a significant modification. For example, a fluorine atom at position 6 has been associated with enhanced antibacterial activity in quinolone agents. slideshare.net In a series of fluorinated quinoline analogs, compounds with an 8-fluoro substitution showed good antifungal activity. mdpi.com The introduction of halogens can also influence intermolecular interactions and photophysical properties, which can be relevant for different biological applications. nih.gov
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| 7 | -Cl (Chloro) | Essential for high antimalarial potency | youtube.com |
| 7 | -NO₂, -OCH₃, -NH₂ | Reduced antimalarial activity | acs.org |
| Other than 7 | -Cl (Chloro) | Produces inactive compounds | youtube.com |
| 6 | -F (Fluoro) | Enhanced antibacterial activity | slideshare.net |
| 8 | -F (Fluoro) | Good antifungal activity | mdpi.com |
The introduction of alkyl and hydroxyl groups onto the quinoline ring can also modulate biological activity. In certain series of compounds, the presence of a simple hydroxyl group was associated with greater potency compared to more complex side chains like 2-hydroxy-3-methylbut-3-enyloxy. nih.gov However, in other contexts, such as with 8-hydroxyquinoline (B1678124) derivatives, converting the hydroxyl group to form a glycosidic linkage was found to impede the chelation of metal ions and reduce anticancer activity. nih.gov The position of these groups is critical; for instance, substitution with a methyl group at the C-5 position of quinoline showed more potent anticancer activity than substitution at the C-6 position in one study. biointerfaceresearch.com Conversely, complete loss of antimalarial activity was observed with a methyl group at the 8-position. youtube.com
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| - | -OH (Hydroxyl) | Potentially higher potency than complex chains | nih.gov |
| 8 | -OH (as glycosidic linkage) | Reduced anticancer activity | nih.gov |
| 5 | -CH₃ (Methyl) | More potent anticancer activity vs. C-6 | biointerfaceresearch.com |
| 8 | -CH₃ (Methyl) | Complete loss of antimalarial activity | youtube.com |
Role of the Amino Linker in Biological Activity
The side chain connected to the 4-amino position, often an aminoalkanol or diaminoalkane linker, is a primary modulator of activity, particularly against drug-resistant organisms. ucsf.edu Its length, flexibility, and the nature of the terminal amino group are all critical determinants of efficacy.
The presence of a basic terminal amine in the side chain is often considered essential for activity. frontiersin.org The length of the carbon chain linking the two nitrogen atoms significantly influences potency. Studies have shown that both shortening the linker (to 2-3 carbons) and lengthening it (to 10-12 carbons) compared to the chain in chloroquine can produce compounds that are effective against resistant strains. acs.org However, linker chains longer than three carbons have sometimes been found to be less potent. nih.gov Modifications such as incorporating a piperazine (B1678402) moiety into the side chain have also yielded compounds active against resistant strains. nih.gov
The conformational freedom of the amino linker plays a vital role in how the molecule interacts with its biological target. While it might be assumed that a more rigid structure would lead to higher potency, studies have shown mixed results. In one study, introducing conformational constraints by using cyclic groups in the linker resulted in a uniform loss of potency compared to more flexible propyl and butyl alkyl linkers. nih.gov This suggests that a degree of flexibility is necessary for the side chain to adopt the optimal conformation for binding and activity. The spatial arrangement of the functional groups, dictated by the linker's structure, is therefore a key factor in molecular design.
Length and Branching of Alkyl Linkers
The alkyl chain that links the quinoline nucleus to a side chain, such as the amino group in 4-aminoquinolines, is a crucial factor in determining the molecule's efficacy. Modifications to the length and branching of this linker directly impact the compound's ability to interact with its biological target.
Research on 4-aminoquinoline derivatives, a class of compounds with a long history in antimalarial drug discovery, has demonstrated the importance of the linker's characteristics. researchgate.netnih.gov Studies have shown that altering the length of the alkyl amine side chain can produce compounds that remain effective against drug-resistant strains of P. falciparum. nih.gov Preliminary SAR studies in other areas, such as anticancer research, have also indicated that alkylamines of a suitable length are critical for improving potency. nih.gov In the development of antimalarial agents, varying the length of an n-alkyl chain diamine linker was used to enhance the lipophilicity of the molecule. nih.gov
The introduction of branching on the alkyl linker can also modulate activity by altering the molecule's conformation and introducing steric hindrance. For instance, in the design of 4-aminoquinoline analogs, substitutions on the alkyl groups attached to the basic nitrogen position of the aminoalkyl side chain are important for activity against chloroquine-resistant strains. nih.gov
| Compound Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Varying length of n-alkyl diamine linkers | Enhanced lipophilicity | nih.gov |
| Shortening or lengthening of alkyl amine side chain | Maintained effectiveness against drug-resistant P. falciparum | nih.gov |
| Substitution on alkyl groups of aminoalkyl side chain | Important for activity against chloroquine-resistant strains | nih.gov |
Significance of the Propane-1,3-diol Moiety in SAR
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, the different stereoisomers of a chiral drug can exhibit distinct biological activities and metabolic profiles. nih.govbiomedgrid.com Approximately 25% of drugs are marketed as racemic mixtures, where one isomer may be more active or even responsible for adverse effects. nih.govbiomedgrid.com
The stereochemical configuration of a molecule is crucial in determining its biological activity. researchgate.net For quinoline derivatives, stereochemistry plays a significant role. For instance, in a series of potent and selective α(2C)-adrenoceptor antagonists, substitutions at the 3-position of the piperazine ring had a significant and stereospecific beneficial effect on affinity and potency. acs.org Specifically, the (R)-enantiomer of one compound was found to be a highly potent antagonist. acs.orgnih.gov This highlights that the spatial arrangement of substituents is critical for optimal interaction with the target, and a single enantiomer may be responsible for the desired therapeutic effect. nih.gov Choosing the correct enantiomer is crucial, as the wrong one could be inactive or lead to unwanted side effects. biomedgrid.com
| Compound/Series | Stereochemical Finding | Significance | Reference |
|---|---|---|---|
| (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol | The (R)-enantiomer showed high antagonist potency (8.5 nM) and >200-fold selectivity for the α(2C)-adrenoceptor. | Demonstrates that a specific stereoisomer is responsible for the high potency and selectivity. | acs.orgnih.gov |
| General Chiral Drugs | Enantiomers can have different pharmacological profiles, therapeutic indices, and pharmacokinetics. | Use of a single-enantiomer formulation can lead to a superior medication compared to a racemic mixture. | nih.gov |
| Quinolone Antimicrobial Agents | Stereochemical considerations are significant for understanding concentration-effect relationships and selectivity. | Potential advantages exist for using single isomers, such as in the case of ofloxacin. | nih.gov |
Design Principles for Enhanced Efficacy and Selectivity
Insights from SAR studies form the basis for the rational design of new chemical entities with improved therapeutic properties. For quinoline-based compounds, several design principles can be applied to enhance efficacy and selectivity. researchgate.netmanchester.ac.uk
Scaffold Optimization and Judicious Modification : The quinoline scaffold is considered a "privileged structure" in drug discovery. researchgate.net Judicious modifications, such as the introduction of groups that block metabolism (e.g., fluorine or t-butyl groups), can enhance antimalarial activity. researchgate.netmanchester.ac.uk
Targeted Substitutions : SAR studies on 4-aminoquinolines have identified key positions for substitution. For example, an electron-withdrawing group like a halogen at the 7-position of the quinoline ring is known to increase activity. youtube.com Conversely, substitutions at other positions can lead to a decrease or complete loss of activity. youtube.com
Molecular Hybridization : This technique involves combining the quinoline pharmacophore with other active moieties to create hybrid compounds. nih.gov This strategy has been used to overcome drug resistance by, for example, designing molecules that can inhibit multiple targets. nih.gov
Side-Chain Modification : As discussed, modifying the side chain is a key strategy. This includes altering the length of the alkyl linker and incorporating bulky or lipophilic groups to circumvent metabolic dealkylation and improve activity against resistant strains. researchgate.net
Stereochemical Control : The synthesis and evaluation of single enantiomers is a critical design principle. This allows for the identification of the more potent isomer, potentially leading to a better therapeutic index and reduced side effects. nih.gov
By systematically applying these principles, researchers can design and synthesize novel quinoline derivatives with optimized potency, better selectivity, and improved pharmacokinetic profiles. nih.gov
Computational Chemistry and Molecular Modeling Approaches in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.gov This method is crucial for understanding the binding mode of 2-(Quinolin-4-ylamino)propane-1,3-diol and identifying key interactions that stabilize the ligand-receptor complex. benthamdirect.com The process involves preparing the 3D structure of the ligand and the target protein, followed by an algorithm that samples a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a docking score in kcal/mol, with lower (more negative) values indicating a stronger predicted affinity. nih.govsemanticscholar.org
For this compound, docking studies would elucidate how the quinoline (B57606) ring, the propane-1,3-diol side chain, and the secondary amine linker contribute to binding. For instance, the quinoline core is capable of forming pi-pi stacking or hydrophobic interactions, while the hydroxyl groups of the diol moiety and the amine group are potential hydrogen bond donors and acceptors. nih.gov Studies on similar quinoline derivatives have shown interactions with key amino acid residues such as Lysine, Isoleucine, and Phenylalanine in various protein targets. nih.govnih.gov
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase XYZ (PDB: XXXX) | -9.8 | LYS-88, GLU-105 | Hydrogen Bond |
| Protein Kinase XYZ (PDB: XXXX) | -9.8 | PHE-150 | Pi-Pi Stacking |
| Viral Polymerase ABC (PDB: YYYY) | -8.5 | ASP-210, ASN-212 | Hydrogen Bond |
| Viral Polymerase ABC (PDB: YYYY) | -8.5 | TRP-229 | Pi-Pi Stacking |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the behavior of the system in a simulated physiological environment. nih.gov For the this compound-target complex identified through docking, an MD simulation can validate the stability of the binding pose and provide insights into the flexibility of both the ligand and the protein. mdpi.com
A key metric for analyzing conformational stability is the Root Mean Square Deviation (RMSD). researchgate.netvolkamerlab.org The RMSD of the protein backbone is calculated over the simulation time to assess its structural integrity; a stable RMSD value suggests the protein does not undergo significant, disruptive conformational changes. researchgate.net Similarly, the RMSD of the ligand is calculated to determine if it remains stably bound in the binding pocket or if it exhibits high mobility, which might indicate weaker binding. volkamerlab.org Simulations often run for hundreds of nanoseconds to ensure the system reaches equilibrium. researchgate.net
| System | Simulation Time (ns) | Average RMSD (nm) | Interpretation |
|---|---|---|---|
| Protein Backbone (Complexed) | 200 | ~0.25 | Stable protein structure during simulation. mdpi.comresearchgate.net |
| Ligand (Bound to Target) | 200 | ~0.15 | Ligand remains stably bound in the active site. volkamerlab.org |
| Apo-Protein (Unbound) | 200 | ~0.28 | Reference for baseline protein fluctuation. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a single molecule in detail. edu.krd These methods provide a deep understanding of the electron distribution, orbital energies, and chemical reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. edu.krdemerginginvestigators.org A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. edu.krd For this compound, these calculations can predict sites susceptible to electrophilic or nucleophilic attack and help rationalize its interactions with biological targets. ajchem-a.com For instance, the HOMO is often localized on the electron-rich quinoline ring, while the LUMO may be distributed across the same system, indicating its role in charge transfer interactions. acs.org
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.95 | Indicates electron-donating capability. wuxiapptec.com |
| ELUMO | -1.80 | Indicates electron-accepting capability. wuxiapptec.com |
| HOMO-LUMO Gap (ΔE) | 4.15 | Reflects the molecule's chemical reactivity and kinetic stability. edu.krdemerginginvestigators.org |
In Silico Screening and Virtual Library Design
In silico screening and virtual library design are powerful strategies for accelerating the hit-to-lead optimization process in drug discovery. mdpi.com The core structure of this compound can serve as a scaffold or starting point for the creation of a large, focused virtual library of analogues. nih.govnih.gov This process involves the computational enumeration of new molecules by systematically adding or substituting different chemical groups at various positions on the scaffold. researchgate.net For example, modifications could be made to the quinoline ring (e.g., adding halogen or methoxy (B1213986) groups) or the propane-1,3-diol moiety to explore how these changes affect binding affinity and other properties. rsc.org
Once generated, this virtual library can be rapidly screened against a specific biological target using high-throughput molecular docking. mdpi.com This allows for the efficient identification of a smaller, more manageable set of compounds with high predicted activity. nih.gov These top-ranked virtual hits can then be prioritized for chemical synthesis and subsequent experimental validation, saving significant time and resources compared to traditional high-throughput screening of physical compounds. researchgate.net
| Compound ID | Scaffold | Modification on Quinoline Ring (R1) | Modification on Diol Moiety (R2) |
|---|---|---|---|
| Parent | This compound | -H | -H |
| Derivative-001 | This compound | 7-Chloro | -H |
| Derivative-002 | This compound | 6-Methoxy | -H |
| Derivative-003 | This compound | -H | 1-Fluoro |
| Derivative-004 | This compound | 7-Chloro | 1-Fluoro |
Prediction of Molecular Interactions and Binding Energies
A detailed prediction of molecular interactions and a more accurate estimation of binding energy are critical for validating potential drug candidates. While docking provides a preliminary score, more rigorous methods are often applied, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods. researchgate.net These calculations are typically performed on snapshots taken from an MD simulation trajectory to provide an ensemble-averaged binding free energy, which is often more accurate than the initial docking score. researchgate.net
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues | Predicted Binding Energy Contribution (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | -OH (diol) | ASP, GLU, SER | -4.5 |
| Hydrogen Bond | -NH- (amine) | GLN, ASN | -3.2 |
| Pi-Pi Stacking | Quinoline Ring | PHE, TRP, TYR | -2.8 |
| Hydrophobic | Quinoline Ring | VAL, LEU, ILE | -2.1 |
| Total Predicted Binding Free Energy (MM/GBSA) | -45.7 ± 3.5 |
Derivatives and Analogues of 2 Quinolin 4 Ylamino Propane 1,3 Diol in Academic Research
Synthesis and Evaluation of Related Quinoline-Propane-diol Structures
The synthesis of derivatives structurally related to 2-(quinolin-4-ylamino)propane-1,3-diol often involves the reaction of a 4-chloroquinoline (B167314) with an appropriate amine. For instance, a series of 4-aminoquinoline (B48711) derivatives can be synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono or dialkyl amines. nih.gov A common precursor, 4,7-dichloroquinoline (B193633), is frequently used to introduce the quinoline (B57606) scaffold. The synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine, a close analogue, involves heating 4,7-dichloroquinoline with N,N-dimethyl-propane-1,3-diamine. nih.gov Similarly, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine can be synthesized by reacting 4,7-dichloroquinoline with 1,3-propanediamine. researchgate.net
The biological evaluation of these related structures has revealed significant cytotoxic and antimalarial activities. In one study, a series of 4-aminoquinoline derivatives were tested for their cytotoxic effects on human breast cancer cell lines, MCF7 and MDA-MB468. nih.gov Several of these compounds demonstrated significant activity, with N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerging as a particularly potent derivative. nih.gov This suggests that the 4-aminoquinoline scaffold is a promising prototype for the development of new anticancer agents. nih.gov
In the realm of antimalarial research, libraries of 4-aminoquinolines with varied side chains have been synthesized and screened against Plasmodium falciparum. nih.gov Modifications to the alkyl amine side chain of 4-aminoquinolines have been shown to overcome chloroquine (B1663885) resistance. nih.govnih.gov For example, a focused library of small molecules based on the 4-aminoquinoline scaffold with different functionalities in the side chain resulted in compounds with improved antiplasmodial activity against chloroquine-resistant parasites. nih.gov
Table 1: Cytotoxic Activity of Selected 4-Aminoquinoline Derivatives
| Compound Number | Structure | Target Cell Line | GI₅₀ (μM) | Reference |
| 1 | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | nih.gov |
| 2 | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | nih.gov |
| 3 | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | MDA-MB-468 | >10.85 | nih.gov |
Hybrid Molecules Incorporating the Quinoline-amino-diol Scaffold
The strategy of creating hybrid molecules, which combine two or more pharmacophores, has been effectively utilized to enhance the therapeutic potential of quinoline-based compounds. nih.govrsc.org This molecular hybridization approach aims to develop agents with improved efficacy and the ability to overcome drug resistance. rsc.org The quinoline scaffold, and by extension the quinoline-amino-diol motif, is an attractive component for such hybrids due to its inherent biological activities. nih.gov
In the context of anticancer research, numerous quinoline-based hybrids have been designed and synthesized. nih.gov For example, quinoline-1,2,4-triazine hybrids have demonstrated significant anti-proliferative activity against pancreatic cancer cell lines. nih.gov The fusion of a quinoline moiety with other heterocyclic systems like pyrazole, coumarin, or chromene has also yielded compounds with potent anticancer effects. nih.gov This suggests that a hybrid molecule incorporating the this compound scaffold could potentially exhibit enhanced or novel therapeutic properties by combining the bioactivity of the quinoline-amino-diol core with that of another pharmacologically active molecule. For instance, conjugating the quinoline-amino-diol scaffold to polyamines, which are actively transported into rapidly proliferating cancer cells, could be a strategy to enhance drug delivery and cytotoxicity. nih.govresearchgate.net
Exploration of Different Quinoline and Propane-diol Linkages
The linkage between the quinoline core and the propane-diol side chain is a critical determinant of the biological activity of this class of compounds. The vast majority of therapeutically relevant quinoline derivatives feature a 4-aminoquinoline scaffold, highlighting the importance of the amino linkage at the 4-position. nih.govrxlist.com This specific arrangement is crucial for the antimalarial activity of drugs like chloroquine, where the 4-amino group is involved in the drug's mechanism of action, which includes accumulation in the parasite's food vacuole and inhibition of hemozoin formation. nih.gov
While the 4-amino linkage is predominant, research has also explored other types of linkages, such as ether linkages. For example, the synthesis of 4-phenoxyquinoline derivatives has been reported in the development of antiproliferative compounds. durham.ac.uk However, the extensive body of research on 4-aminoquinolines suggests that the nitrogen atom at this position plays a pivotal role in the interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the basicity of the side chain amine and the nature of the substituent at the 7-position of the quinoline ring significantly influence the antimalarial activity of 4-aminoquinoline derivatives. nih.gov The presence of an electron-withdrawing group, such as chlorine at the 7-position, is often optimal for activity. nih.gov
Structure-Based Analogue Design for Specific Biological Targets
Structure-based drug design is a powerful strategy for developing potent and selective inhibitors of specific biological targets. For quinoline derivatives, this approach has been particularly successful in the design of anticancer agents targeting topoisomerases. nih.govmdpi.com Topoisomerases are essential enzymes involved in DNA replication and transcription, making them attractive targets for cancer chemotherapy. nih.gov
Analogues of this compound can be rationally designed to inhibit specific enzymes. For example, by understanding the three-dimensional structure of a target enzyme's active site, the propane-1,3-diol side chain can be modified to introduce functional groups that enhance binding affinity and selectivity. This could involve creating derivatives with altered stereochemistry, chain length, or by adding bulky or hydrogen-bonding moieties. nih.gov
Molecular docking studies are often employed to predict the binding modes of designed analogues and to guide the synthetic efforts. nih.gov For instance, in the development of antimalarial agents, 4-aminoquinoline derivatives have been designed to target parasitic enzymes like falcipain-2, a cysteine protease of P. falciparum. frontiersin.org While direct structure-based design of this compound analogues for specific targets is not extensively documented in publicly available literature, the principles have been widely applied to the broader class of 4-aminoquinoline derivatives, providing a clear roadmap for future research in this area. mdpi.comfrontiersin.org
Future Research Directions and Research Gaps
Advanced Synthetic Methodologies for Complex Analogues
The creation of diverse and complex analogues of 2-(quinolin-4-ylamino)propane-1,3-diol is fundamental to establishing robust structure-activity relationships (SAR). While classical methods for quinoline (B57606) synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, provide a foundational approach, future efforts must focus on more sophisticated and efficient strategies. nih.govnih.gov
Recent advancements in organic synthesis offer powerful tools for this purpose. Transition-metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have emerged as highly effective for the functionalization of the quinoline core. mdpi.comrsc.org Techniques such as C-H bond activation and functionalization allow for the direct introduction of various substituents onto the quinoline ring system, enabling the synthesis of previously inaccessible analogues. rsc.orgrsc.org Domino reactions, which combine multiple transformations in a single step, offer an environmentally friendly and efficient route to complex quinoline structures. thieme-connect.com Furthermore, metal-free synthesis strategies, including photochemical and acid-catalyzed methods, are gaining traction as sustainable alternatives. mdpi.com The application of nanocatalysts in quinoline synthesis also presents a novel and green approach to producing these compounds. nih.gov
A key area of future synthetic exploration will be the stereoselective synthesis of this compound analogues. The propane-1,3-diol moiety contains a chiral center, and it is highly probable that the biological activity of these compounds is stereospecific. Therefore, the development of synthetic routes that allow for precise control over the stereochemistry of this side chain is crucial.
Comprehensive Mechanistic Understanding at the Molecular Level
A significant gap in the current knowledge is the precise molecular mechanism of action of this compound. Based on the well-established mechanisms of other 4-aminoquinoline (B48711) compounds, particularly in the context of malaria, it is plausible that these molecules interfere with heme detoxification in the parasite's food vacuole. nih.govtaylorandfrancis.comnih.gov The quinoline ring can form a complex with heme, preventing its polymerization into non-toxic hemozoin and leading to parasite death due to the accumulation of toxic free heme. taylorandfrancis.comnih.gov
However, this is likely not the only mechanism at play, especially concerning potential anticancer activities. Many quinoline derivatives exert their effects by inhibiting key cellular enzymes. Molecular docking studies have been instrumental in predicting the binding of quinoline-based inhibitors to various protein targets. mdpi.comnih.govscirp.orgtubitak.gov.trresearchgate.net For instance, quinoline-3-carboxamides (B1200007) have been shown to be competitive inhibitors of ATP at the hinge region of phosphatidylinositol 3-kinase-related kinases (PIKKs). mdpi.com Similarly, quinoline-based compounds have been docked into the active sites of enzymes like HIV reverse transcriptase and Plasmodium falciparum lactate (B86563) dehydrogenase. nih.govscirp.orgtubitak.gov.trresearchgate.net
Future research should employ a combination of computational and experimental approaches to elucidate the mechanism of action. Molecular docking and dynamics simulations can identify potential protein targets. These computational predictions can then be validated through in vitro enzymatic assays and biophysical techniques such as surface plasmon resonance and isothermal titration calorimetry to confirm binding and determine affinity.
Identification of Novel Biological Targets for Therapeutic Intervention
The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. nih.gov This versatility suggests that this compound and its analogues could have therapeutic applications beyond their presumed antimalarial activity. A critical area of future research is the identification of novel biological targets for these compounds, particularly in the realm of oncology.
Numerous quinoline derivatives have demonstrated potent anticancer activity by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.netekb.eg Targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met are of particular interest. ekb.egnih.gov Some quinoline derivatives have been shown to inhibit these kinases with high potency. nih.gov For example, certain 4-anilinoquinoline-3-carbonitriles were designed as EGFR inhibitors, and some 2-styrylquinolines have also shown promising EGFR inhibitory effects. nih.gov
Another important class of anticancer targets for quinoline compounds is topoisomerases. These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death. globalresearchonline.net The hybridization of quinoline with other pharmacophores, such as chalcones, has yielded compounds that inhibit topoisomerase I and II. rsc.org
Future research should involve large-scale screening of this compound analogues against panels of cancer cell lines and a wide array of protein kinases and other relevant cancer targets. This will help to identify the most promising therapeutic areas and guide the optimization of lead compounds.
Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Assessment
To accurately assess the therapeutic potential of this compound analogues, the development and utilization of sophisticated preclinical models are essential. Standard 2D cell culture models, while useful for initial high-throughput screening of cytotoxicity, often fail to replicate the complexity of the tumor microenvironment. noblelifesci.comresearchgate.net
Future in vitro studies should incorporate more advanced models, such as 3D spheroid cultures and organoid models. These models better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges found in solid tumors. noblelifesci.com Co-culture systems that include not only cancer cells but also stromal cells, immune cells, and endothelial cells will provide a more comprehensive understanding of how these compounds affect the entire tumor ecosystem. Assays to evaluate cell proliferation, migration, invasion, and apoptosis will be critical in these more complex systems. noblelifesci.com For example, the CellTiter-Glo Luminescence Cell Viability Assay is a high-throughput method to assess anticancer efficacy. noblelifesci.com
For in vivo evaluation, while traditional xenograft models using immunodeficient mice are a standard, the development of patient-derived xenograft (PDX) models will be invaluable. PDX models, where patient tumor tissue is directly implanted into mice, better retain the heterogeneity and genetic characteristics of the original tumor, providing a more predictive model of clinical efficacy. Furthermore, the use of humanized mouse models, which have a reconstituted human immune system, will be crucial for evaluating the immunomodulatory effects of these compounds and their potential for use in combination with immunotherapies. nih.gov
Strategies for Overcoming Resistance Mechanisms in Relevant Biological Systems
Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer. For 4-aminoquinoline antimalarials like chloroquine (B1663885), resistance in P. falciparum is primarily associated with mutations in the chloroquine resistance transporter (PfCRT) protein, which leads to reduced drug accumulation in the parasite's digestive vacuole. capes.gov.br
In cancer, resistance to quinoline-based drugs can arise through various mechanisms, including mutations in the target protein that reduce drug binding, upregulation of drug efflux pumps (such as P-glycoprotein), and activation of alternative signaling pathways. nih.gov
A key future research direction is the development of strategies to overcome these resistance mechanisms. One promising approach is the design of hybrid molecules that combine the this compound scaffold with a chemosensitizing agent that can inhibit resistance mechanisms. For instance, hybrid compounds linking a chloroquine-like structure to a scaffold that blocks PfCRT have shown restored potency against resistant malaria strains. asm.org
Another strategy is to develop multi-target inhibitors. By hitting multiple targets simultaneously, these compounds may be less susceptible to resistance arising from a single point mutation. The exploration of quinoline-chalcone hybrids is an example of this approach, as these molecules have been shown to target both tubulin and topoisomerases. rsc.org Additionally, combination therapies, where a this compound analogue is co-administered with other therapeutic agents, could be a powerful way to combat resistance. For example, combining a quinoline-based drug with an agent that inhibits efflux pumps could restore its efficacy in resistant cells. nih.gov
Q & A
Q. How should researchers elucidate metabolic pathways for this compound in preclinical studies?
- Methodological Answer : Administer -radiolabeled compound to in vitro hepatocyte models or in vivo rodent studies. Identify metabolites via LC-MS/MS fragmentation patterns. Use enzyme inhibition assays (e.g., CYP450 isoforms) to pinpoint metabolic enzymes involved .
Notes on Methodological Rigor
- Data Contradiction Analysis : Cross-validate findings using multiple assays (e.g., biochemical vs. cellular) and statistical tools (e.g., Bland-Altman plots) to address variability .
- Interdisciplinary Integration : Combine synthetic chemistry with computational biology and pharmacokinetic modeling to holistically assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
